REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1N.N([O-])=O.[Na+].[C-:16]#[N:17].[K+]>Cl.O>[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:16]#[N:17] |f:1.2,3.4|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC(=C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous cyanide
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature at 0° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 1 h at 50° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography on silica gel eluting with 4:1 hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |